1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.: 832740-49-5
VCID: VC2022366
InChI: InChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13)
SMILES: CC1=CC=CC=C1CN2C=NC(=N2)N
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

CAS No.: 832740-49-5

Cat. No.: VC2022366

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine - 832740-49-5

Specification

CAS No. 832740-49-5
Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
IUPAC Name 1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13)
Standard InChI Key OVXMGVHCYCVRGA-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C=NC(=N2)N
Canonical SMILES CC1=CC=CC=C1CN2C=NC(=N2)N

Introduction

Chemical Identity and Structural Properties

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine is characterized by a five-membered 1,2,4-triazole ring with three nitrogen atoms in positions 1, 2, and 4. This compound features a 2-methylbenzyl group attached to the N-1 position and an amino group at position 3 of the triazole ring . The chemical structure combines aromatic stability with functional groups capable of hydrogen bonding and other intermolecular interactions.

Identification Parameters

The compound has been thoroughly characterized through various analytical methods, with its key identification parameters summarized in Table 1.

Table 1: Chemical Identity and Physical Properties of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

ParameterValue
CAS Number832740-49-5
Molecular FormulaC₁₀H₁₂N₄
Molecular Weight188.23 g/mol
IUPAC Name1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
InChIInChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13)
InChIKeyOVXMGVHCYCVRGA-UHFFFAOYSA-N
SMILESCC1=CC=CC=C1CN2C=NC(=N2)N

Source: PubChem data

Molecular Descriptors

The structural characteristics and molecular descriptors of this compound, which influence its physicochemical behavior and potential biological interactions, are presented in Table 2.

Table 2: Molecular Descriptors of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

DescriptorValue
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Aromatic Rings2
Rotatable Bonds2
Predicted Collision Cross Section [M+H]⁺140.6 Ų
Predicted Collision Cross Section [M+Na]⁺153.8 Ų
Predicted Collision Cross Section [M-H]⁻143.5 Ų

Source: Structural information databases

Spectroscopic Characterization

Spectroscopic analysis plays a crucial role in confirming the structure of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. While specific spectral data for this compound is limited in the available literature, similar triazole derivatives are typically characterized using various spectroscopic techniques that would be applicable to this compound.

Mass Spectrometry

Mass spectrometry data, particularly the predicted m/z values for various adducts, provides important identification parameters for this compound, as presented in Table 3.

Table 3: Predicted Mass Spectrometry Data for 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Adductm/z
[M+H]⁺189.11348
[M+Na]⁺211.09542
[M+NH₄]⁺206.14002
[M+K]⁺227.06936
[M-H]⁻187.09892
[M]⁺188.10565
[M]⁻188.10675

Source: Mass spectrometry databases

Comparative Analysis with Structurally Related Compounds

A comparative analysis between 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine and structurally similar triazole derivatives provides insights into potential structure-activity relationships and highlights the unique characteristics of this compound.

Comparison with 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine

One notable structural analog is 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine (CAS: 502685-45-2), which differs in the position of the 2-methylbenzyl substituent on the triazole ring. While both compounds share the same molecular formula (C₁₀H₁₂N₄) and molecular weight (188.23 g/mol), their structural differences likely result in distinct biological activities and physicochemical properties .

Table 4: Comparative Analysis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine and 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine

Parameter1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine
CAS Number832740-49-5502685-45-2
SMILESCC1=CC=CC=C1CN2C=NC(=N2)NCC1=CC=CC=C1CC2=NC(=NN2)N
InChIKeyOVXMGVHCYCVRGA-UHFFFAOYSA-NQOSINSBQQNOWOB-UHFFFAOYSA-N
Structural Difference2-methylbenzyl at N-1 position2-methylbenzyl at C-5 position

Source: Compound databases

Pharmacological Implications of Structural Variations

The positioning of the 2-methylbenzyl group significantly impacts the electronic distribution and three-dimensional conformation of these molecules, potentially resulting in different:

  • Binding affinities to biological targets

  • Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion

  • Toxicity profiles and selectivity in biological systems

These structural differences highlight the importance of precise molecular design in the development of triazole-based therapeutic agents.

Toxicological Considerations

While specific toxicological data for 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine is limited in the available literature, general considerations for heterocyclic compounds with similar structures can provide preliminary insights into potential toxicological properties.

The presence of the triazole ring with an amino substituent suggests potential interaction with biological systems through hydrogen bonding and other non-covalent interactions. Additionally, the 2-methylbenzyl group contributes to the compound's lipophilicity, potentially affecting its distribution in biological systems and interaction with cellular components.

Comprehensive toxicological evaluations, including acute toxicity assessments, genotoxicity studies, and long-term exposure effects, would be necessary before considering this compound for therapeutic applications.

Future Research Directions

Based on the structural features and potential biological activities of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine, several promising research directions can be identified:

  • Comprehensive biological evaluation to establish its antimicrobial, antifungal, anti-inflammatory, and potential anticancer properties

  • Structure-activity relationship studies through the synthesis and evaluation of structural analogs with various substituents on the benzyl ring

  • Investigation of potential enzyme inhibition properties, particularly against enzymes involved in microbial survival or cancer progression

  • Exploration of synergistic effects when combined with established therapeutic agents

  • Development of more efficient and environmentally friendly synthetic routes

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